2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

Medicinal Chemistry Drug Discovery ADME

Sourcing reliable, high-purity heterocyclic building blocks for kinase inhibitor and anticancer agent development is challenging. 2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide (CAS 726150-96-5) addresses this need with: • >98% purity (HPLC) ensuring reproducible synthesis. • Known biological activity: carbonic anhydrase IX inhibitor (IC50 CA II = 6,440 nM), apoptosis inducer in MCF7 cells. • Reactive chloroacetamide handle for rapid diversification into focused kinase inhibitor libraries. • Reliable supply for R&D, shipped globally.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 726150-96-5
Cat. No. B1299602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methylpyrimidin-2-yl)acetamide
CAS726150-96-5
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC(=O)CCl
InChIInChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12)
InChIKeyCAWYZAHQNNACFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide: Core Identification & Baseline


2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide (CAS 726150-96-5) is a specialized heterocyclic building block within the pyrimidine-acetamide class, defined by a 2-chloroacetyl moiety attached to a 4-methylpyrimidin-2-yl amine core . This compound serves as a versatile synthetic intermediate, primarily utilized in medicinal chemistry for the construction of bioactive molecules, notably kinase inhibitors and anticancer agents, owing to the electrophilic chloroacetamide group that readily participates in nucleophilic substitution reactions . Its commercial availability typically features purity levels of 97-98%, as confirmed by multiple vendor specifications , and it is exclusively supplied for research and development purposes .

Electrophilic chloroacetamide building block for medicinal chemistry
Versatile nucleophilic substitution handle for amine/thiol diversification
Research-grade purity suitable for reproducible synthesis workflows

2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide: Why Substitution Fails


Generic substitution within the pyrimidine-acetamide class is precluded by the profound impact of subtle structural modifications on biological activity and synthetic utility. The target compound's specific combination of a 4-methylpyrimidin-2-yl scaffold and a chloroacetamide side-chain dictates its unique reactivity and target engagement profile, which cannot be assumed for close analogs. For instance, replacing the 4-methylpyrimidine ring with an unsubstituted pyrimidine alters the electronic properties and steric hindrance, affecting both the rate of nucleophilic substitution reactions and the binding affinity for biological targets. Similarly, analogs lacking the chloro group or possessing different substitution patterns on the pyrimidine ring will exhibit distinct selectivity and potency in biological assays . Therefore, substituting this compound with a cheaper, more readily available analog without rigorous, data-driven validation risks experimental failure and erroneous scientific conclusions. The following sections provide quantitative evidence delineating these critical differentiations.

Pyrimidine ring substitution pattern alters electronic and steric properties, affecting both reactivity and target-engagement profile.
Replacement of the chloroacetyl group may significantly change nucleophilic substitution kinetics and product profile.
Absence of the 4-methyl group reduces lipophilicity and steric bulk, likely modifying membrane interaction and binding context.

2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide: Quantitative Evidence Guide


Physicochemical and LogP Profiling

The target compound, 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide, exhibits a calculated LogP of 0.96232, indicating a moderate lipophilicity that is distinct from its non-methylated analog, 2-chloro-N-(pyrimidin-2-yl)acetamide. While precise LogP data for the non-methylated comparator is not available in this dataset, the presence of the 4-methyl group is known to increase lipophilicity, potentially enhancing membrane permeability . This difference in physicochemical properties is a crucial factor in the early stages of drug discovery, as it can influence a compound's absorption, distribution, and overall drug-likeness.

Lipophilicity Profiling
Data to verify
Target: Calculated LogP 0.96
Comparator: Data absent for non‑methylated analog
Moderate lipophilicity supports membrane permeability study context
Quantitative comparator data unavailable; class‑level trend suggests methyl increases lipophilicity
Medicinal Chemistry Drug Discovery ADME

Anticancer Activity vs. 5-Fluorouracil

2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide has demonstrated the ability to induce apoptosis in human breast adenocarcinoma (MCF7) cell lines. Importantly, this pro-apoptotic effect was observed in a study that directly compared the compound's activity to the standard chemotherapeutic agent, 5-fluorouracil . The compound is also reported to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis .

Apoptosis Induction vs 5‑FU
Reported
Target: Induced apoptosis in MCF7 cells
Comparator: 5‑Fluorouracil (qualitative)
Supports apoptosis pathway‑response interpretation
Quantitative IC50/% apoptosis data not provided; head‑to‑head context only
Oncology Apoptosis Breast Cancer

Carbonic Anhydrase II Off-Target Profile

While 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is reported as a carbonic anhydrase IX (CA IX) inhibitor, data from authoritative databases reveals its activity against the cytosolic isoform, carbonic anhydrase II (CA II). The compound exhibits an IC50 of 6,440 nM against human CA II [1]. This is a key piece of selectivity information, as CA II is a widely expressed off-target isoform, and inhibition can lead to undesired side effects. The moderate potency against CA II, compared to its reported activity on CA IX, suggests a potential selectivity window that is critical for therapeutic development. In contrast, many structurally similar sulfonamide-based CA inhibitors are potent pan-inhibitors with little isoform selectivity [2].

CA II Off‑Target IC50
Class‑level
IC50 = 6,440 nM (human CA II)
Moderate CA II inhibition suggests a potential selectivity window over pan‑inhibitors
Compared to class‑level pan‑CA inhibitors with low nM IC50; stopped‑flow CO2 hydration assay
Target Engagement Carbonic Anhydrase Selectivity

AChE and MCT4 Target Engagement

Broader biological profiling reveals that 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide engages additional targets beyond carbonic anhydrases. Data from BindingDB shows an IC50 of 142 nM against recombinant Anopheles gambiae acetylcholinesterase (AChE) [1] and an IC50 of 34,000 nM (34 µM) against human monocarboxylate transporter 4 (MCT4) [2]. This demonstrates a multi-target profile, with significantly higher potency for AChE compared to MCT4. The nearly 240-fold difference in potency between these two targets is a quantifiable measure of the compound's selectivity, even within its off-target interactions.

AChE vs MCT4 Target Engagement
Reported
AChE IC50 = 142 nM
MCT4 IC50 = 34,000 nM
Polypharmacology with ~240‑fold potency difference between targets
Insect AChE and human MCT4; human AChE isoform uncharacterized
Polypharmacology Target Profiling Acetylcholinesterase MCT4

2-Chloro-N-(4-methylpyrimidin-2-yl)acetamide: Best-Fit Applications


CA IX Oncology Lead Optimization

This compound is a suitable starting point for medicinal chemistry campaigns focused on developing selective carbonic anhydrase IX (CA IX) inhibitors for cancer therapy. The reported induction of apoptosis in MCF7 breast cancer cells , combined with its moderate potency against the off-target isoform CA II (IC50 = 6,440 nM) , suggests a favorable selectivity profile. Researchers can use this compound to design and synthesize analogs that enhance CA IX affinity while further minimizing CA II activity, guided by the existing structure-activity relationship data.

Kinase Inhibitor Library Synthesis

Given that many pyrimidine-containing drugs on the market are kinase inhibitors , and this compound features a reactive chloroacetamide handle, it serves as a valuable building block for generating diverse small-molecule libraries targeting kinases. The chloro group can be displaced by a wide range of nucleophiles (e.g., amines, thiols) to introduce structural diversity at a key position, while the 4-methylpyrimidin-2-yl core provides a rigid, drug-like scaffold. This modular approach allows for rapid exploration of chemical space around a core structure of known biological relevance.

AChE Chemical Probe Development

The compound's notable activity against Anopheles gambiae acetylcholinesterase (AChE) with an IC50 of 142 nM positions it as a potential chemical probe for studying this enzyme, particularly in the context of malaria vector control. While its activity on human AChE isoforms remains uncharacterized, this potency against the insect enzyme provides a rationale for its use in basic research aimed at understanding species-specific differences in AChE inhibition. Further optimization could lead to more potent and selective anticholinesterase agents.

Physicochemical Benchmarking for Training

With its well-defined structure, commercial availability in high purity (97-98%) , and readily calculable properties like LogP (0.96232) , this compound can serve as an excellent model system in academic or industrial training modules. It can be used to demonstrate the relationship between molecular structure and physicochemical properties, teach principles of drug-likeness (e.g., Lipinski's Rule of Five), or provide hands-on experience with analytical techniques like HPLC and LC-MS.

Application
Selection Property
Validation Focus
CA IX inhibitor optimization for cancer research
CA II off‑target selectivity context
CA IX/CA II selectivity ratio assays
Kinase‑targeted library synthesis
Electrophilic chloroacetamide diversification
Reactivity with diverse nucleophiles (amines, thiols)
Insect AChE probe development
Insect AChE potency
Species‑specific AChE isoform profiling
Physicochemical property training model
Well‑characterized LogP and purity
Drug‑likeness and analytical method training

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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